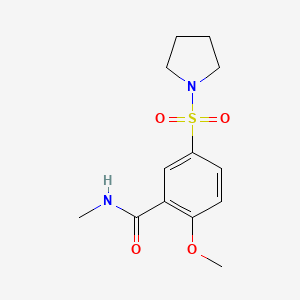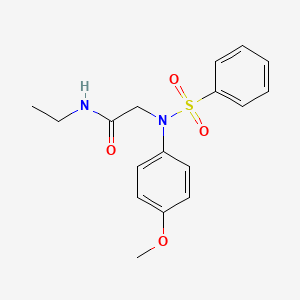
2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide, also known as MPB, is a chemical compound that has been widely used in scientific research for its various applications. MPB is a potent and selective inhibitor of the enzyme protein kinase C (PKC), which plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide acts by binding to the catalytic domain of PKC and preventing its activation. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, which causes a conformational change that exposes the catalytic domain. 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide binds to the catalytic domain and prevents this conformational change, thereby inhibiting PKC activity.
Biochemical and Physiological Effects
The inhibition of PKC activity by 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to induce apoptosis and inhibit cell proliferation. In diabetes, 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease, 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its selectivity for PKC. Unlike other PKC inhibitors, 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide does not inhibit other kinases or phosphatases, making it a valuable tool for studying the specific role of PKC in disease. However, one limitation of using 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for the use of 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide in scientific research. One area of interest is the role of PKC in cancer metastasis. 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may be a valuable tool for studying the mechanisms of cancer metastasis. Another area of interest is the use of 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide in combination with other drugs to enhance their efficacy. 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to enhance the activity of certain chemotherapeutic agents, suggesting that it may be a valuable adjunct therapy for cancer treatment. Overall, the continued study of 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide and its effects on PKC activity has the potential to yield valuable insights into the role of PKC in disease and the development of new therapeutic strategies.
合成法
The synthesis of 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide involves the reaction of 2-methoxy-5-nitrobenzamide with N-methylpyrrolidine and sulfur dioxide in the presence of a base. The resulting product is then reduced to 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide using hydrogen gas and a palladium catalyst. The yield of 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide is typically around 50%, and the purity can be increased through recrystallization.
科学的研究の応用
2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been used extensively in scientific research for its ability to inhibit PKC activity. PKC is a family of serine/threonine kinases that play a critical role in many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PKC activity has been implicated in many diseases, including cancer, diabetes, and Alzheimer's disease. 2-methoxy-N-methyl-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to be a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in disease.
特性
IUPAC Name |
2-methoxy-N-methyl-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14-13(16)11-9-10(5-6-12(11)19-2)20(17,18)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYDHCNSHGORSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B5100128.png)
![N-(2-furylmethyl)-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5100131.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5100139.png)
![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B5100149.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5100152.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5100156.png)
![4-[(2-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5100160.png)
![3-{5-[2-(3-bromophenyl)-2-cyanovinyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B5100191.png)


![N-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5100207.png)
![2-ethoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5100223.png)
![N-cyclopropyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5100230.png)
![ethyl 1-[(5-bromo-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5100234.png)